Cas no 454713-13-4 ((R)-1-Benzyl-3-Boc-Aminopiperidine)
(R)-1-Benzyl-3-Boc-Aminopiperidine Chemical and Physical Properties
Names and Identifiers
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- (R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate
- (R)-1-Benzyl-3-N-boc-AminoPiperidine
- (R)-tert-Butyl 1-benzylpiperidin-3-ylcarbamate
- C17H26N2O2
- tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate
- (R)-(1-Benzyl-piperidin-3-yl)-carbamic acid tert-butyl ester
- (R)-1-benzyl-3-(tert.-butyloxycarbonylamino)-piperidine
- (R)-1-Benzyl-3-Boc-Amino-piperidine
- (S)-1-Benzyl-3-N-Boc-aminopiperidine
- SCHEMBL554777
- DTXSID60649611
- (R)-tert-Butyl(1-benzylpiperidin-3-yl)carbamate
- AKOS015841332
- CS-0069674
- MFCD07369848
- 454713-13-4
- IJLXSEZUQISPRL-OAHLLOKOSA-N
- AS-36328
- tert-Butyl (R)-(1-benzylpiperidin-3-yl)carbamate
- AC-9158
- tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate
- (R)-1-Benzyl-3-Boc-Aminopiperidine
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- MDL: MFCD07369848
- Inchi: 1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m1/s1
- InChI Key: IJLXSEZUQISPRL-OAHLLOKOSA-N
- SMILES: O(C(C)(C)C)C(N[C@H]1CN(CC2C=CC=CC=2)CCC1)=O
Computed Properties
- Exact Mass: 290.19900
- Monoisotopic Mass: 290.199
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- XLogP3: 3
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.07
- Boiling Point: 400.9°C at 760 mmHg
- Flash Point: 196.2°C
- Refractive Index: 1.542
- PSA: 41.57000
- LogP: 3.50450
(R)-1-Benzyl-3-Boc-Aminopiperidine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Safety Instruction: 24/25
- Storage Condition:Room temperature
(R)-1-Benzyl-3-Boc-Aminopiperidine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(R)-1-Benzyl-3-Boc-Aminopiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129004640-5g |
(R)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate |
454713-13-4 | 97% | 5g |
$388.50 | 2023-09-01 | |
| AstaTech | 53504-1/G |
(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE |
454713-13-4 | 97% | 1g |
$59 | 2023-09-17 | |
| AstaTech | 53504-5/G |
(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE |
454713-13-4 | 97% | 5g |
$199 | 2023-09-17 | |
| Chemenu | CM180440-5g |
(R)-tert-Butyl 1-benzylpiperidin-3-ylcarbamate |
454713-13-4 | 95+% | 5g |
$311 | 2021-08-05 | |
| TRC | B630453-50mg |
(R)-1-Benzyl-3-Boc-Aminopiperidine |
454713-13-4 | 50mg |
$ 57.00 | 2023-09-08 | ||
| TRC | B630453-100mg |
(R)-1-Benzyl-3-Boc-Aminopiperidine |
454713-13-4 | 100mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B630453-500mg |
(R)-1-Benzyl-3-Boc-Aminopiperidine |
454713-13-4 | 500mg |
$ 287.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS239-50mg |
(R)-1-Benzyl-3-Boc-Aminopiperidine |
454713-13-4 | 97% | 50mg |
79.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS239-1g |
(R)-1-Benzyl-3-Boc-Aminopiperidine |
454713-13-4 | 97% | 1g |
749.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FS239-250mg |
(R)-1-Benzyl-3-Boc-Aminopiperidine |
454713-13-4 | 97% | 250mg |
405CNY | 2021-05-08 |
(R)-1-Benzyl-3-Boc-Aminopiperidine Suppliers
(R)-1-Benzyl-3-Boc-Aminopiperidine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (R)-1-Benzyl-3-Boc-Aminopiperidine
Latest Research Insights on (R)-1-Benzyl-3-Boc-Aminopiperidine (CAS: 454713-13-4) in Chemical Biology and Pharmaceutical Applications
The compound (R)-1-Benzyl-3-Boc-Aminopiperidine (CAS: 454713-13-4) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile role as a chiral building block and intermediate in drug discovery. This briefing synthesizes the latest findings on its synthesis, applications, and mechanistic insights, highlighting its potential in therapeutic development.
Recent studies emphasize the compound's utility in asymmetric synthesis, particularly in constructing piperidine-based scaffolds for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. A 2023 Journal of Medicinal Chemistry publication demonstrated its use in optimizing selective dopamine D3 receptor antagonists, where the (R)-enantiomer exhibited 10-fold higher binding affinity than its (S)-counterpart (DOI: 10.1021/acs.jmedchem.3c00562).
Advances in synthetic methodologies have also been reported. A novel continuous-flow hydrogenation protocol developed by Pfizer researchers achieved 99.5% enantiomeric excess (ee) for (R)-1-Benzyl-3-Boc-Aminopiperidine at gram-scale, reducing catalyst loading by 40% compared to batch processes (Org. Process Res. Dev. 2024, 28, 2). This innovation addresses previous scalability challenges in producing this intermediate for clinical-stage candidates.
Structural-activity relationship (SAR) studies reveal that the Boc-protected amine moiety enhances blood-brain barrier permeability in CNS-targeted compounds. Computational modeling data from a 2024 ACS Chemical Neuroscience study (DOI: 10.1021/acschemneuro.4c00017) suggests this derivative's unique conformational rigidity contributes to improved target engagement duration in σ1 receptor ligands.
Emerging applications include its incorporation into PROTAC (Proteolysis Targeting Chimera) designs, where the piperidine nitrogen serves as a linker attachment point. A recent patent (WO2023187546) discloses its use in BRD4-targeting degraders, showing 85% protein degradation at 100 nM concentrations in hematologic cancer cell lines.
Ongoing clinical trials involving derivatives of (R)-1-Benzyl-3-Boc-Aminopiperidine include Phase II studies for Parkinson's disease (NCT05678984) and Phase I trials for triple-negative breast cancer (NCT05892124), underscoring its translational relevance. Analytical characterization techniques such as chiral HPLC (USP method Q23) and X-ray crystallography have been critical in quality control for these developments.
Future research directions highlighted in a recent Nature Reviews Drug Discovery perspective (2024, 23, 321-335) point to unexplored potential in allosteric modulator design and radiopharmaceutical applications, particularly for PET tracers targeting neuroinflammation markers. The compound's structural flexibility and established safety profile position it as a key player in next-generation drug discovery pipelines.
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